molecular formula C13H26N2 B1617104 Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- CAS No. 24650-10-0

Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]-

Cat. No.: B1617104
CAS No.: 24650-10-0
M. Wt: 210.36 g/mol
InChI Key: NVNXODWZSQEWSM-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Characteristics

Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- (CAS 24650-10-0) is a bicyclic aliphatic amine with the molecular formula C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol . Its structure comprises two cyclohexane rings interconnected via a methylene (-CH₂-) bridge, with primary amine groups (-NH₂) positioned at the 2- and 4-positions of the respective rings (Figure 1).

Key Structural Features:

  • Cyclohexane Rings : Both rings adopt chair conformations, minimizing steric strain. The substituents (amine and methylene groups) occupy equatorial positions to reduce 1,3-diaxial interactions.
  • Bonding : The molecule features σ-bonds between carbon atoms in the rings and sp³-hybridized nitrogen atoms in the amine groups. Hydrogen bonding between amine hydrogens and adjacent electronegative atoms influences solubility and intermolecular interactions.
Table 1: Molecular Parameters
Property Value Source
Molecular Formula C₁₃H₂₆N₂
Molecular Weight 210.36 g/mol
Boiling Point 298.8°C (at 760 mmHg)
Density 0.948 g/cm³
Refractive Index 1.499

Properties

IUPAC Name

2-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h10-13H,1-9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNXODWZSQEWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC2CCC(CC2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884657
Record name Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]-
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Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24650-10-0
Record name 2-[(4-Aminocyclohexyl)methyl]cyclohexanamine
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Record name Cyclohexanamine, 2-((4-aminocyclohexyl)methyl)-
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Record name Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]-
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Record name Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]-
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Record name 2-[(4-aminocyclohexyl)methyl]cyclohexylamine
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Preparation Methods

Catalytic Hydrogenation of Aniline Derivatives

Overview:
The most common method for preparing cyclohexanamine derivatives, including 2-[(4-aminocyclohexyl)methyl]-, involves the catalytic hydrogenation of aniline or substituted anilines. This process reduces the aromatic ring to a cyclohexyl ring while retaining or introducing amino substituents.

Reaction:
$$
\text{C}6\text{H}5\text{NH}2 + 3 \text{H}2 \xrightarrow[\text{Catalyst}]{\text{Pressure, Temp}} \text{C}6\text{H}{11}\text{NH}_2
$$

  • Catalysts: Cobalt-based or nickel-based catalysts are typically employed due to their high activity and selectivity.
  • Conditions: Hydrogenation is conducted under elevated temperatures (130–170 °C) and pressures to ensure complete saturation of the aromatic ring.
  • Process: Aniline vapor is mixed with hydrogen gas and passed through a catalytic reactor. After reaction, the product is cooled and purified by distillation.

Industrial Relevance:
This method is scalable and widely used in industrial settings to produce high-purity cyclohexanamine derivatives with controlled reaction parameters to minimize by-products and optimize yield.

Alternative Synthetic Routes

Reduction of Nitrocyclohexane:

  • Nitrocyclohexane can be reduced catalytically to cyclohexylamine derivatives.
  • This method involves hydrogenation under controlled conditions similar to aniline hydrogenation.

Catalytic Aminolysis of Cyclohexanone or Cyclohexane:

  • Cyclohexanone or cyclohexane can undergo aminolysis in the presence of catalysts to yield cyclohexylamine.
  • This route is less common but offers alternative synthetic flexibility.

Industrial Production Considerations

Parameter Typical Conditions / Details
Catalyst Type Cobalt-based or nickel-based catalysts
Temperature Range 130–170 °C
Pressure Range Elevated hydrogen pressure (varies by plant design)
Feedstock Aniline, cyclohexanol, nitrocyclohexane
Purification Cooling followed by distillation
Scale Large-scale continuous reactors
Yield Optimization Controlled reaction time, temperature, and pressure
By-product Management Minimization through catalyst choice and reaction control

Industrial production emphasizes optimizing these parameters to maximize yield, purity, and cost-effectiveness while minimizing environmental impact.

Reaction and Process Analysis

  • Hydrogenation Efficiency: The choice of catalyst and operating conditions directly affects the rate of hydrogenation and selectivity toward the desired amine.
  • Alkylation Specificity: The alkylation method requires careful control of temperature and catalyst acidity to avoid side reactions such as dehydration or over-alkylation.
  • Safety and Handling: Both methods involve handling flammable hydrogen gas under pressure and require stringent safety protocols.
  • Environmental Impact: Catalytic processes are preferred for their cleaner reaction profiles and reduced waste generation.

Summary Table of Preparation Methods

Preparation Method Catalysts Used Reaction Conditions Advantages Limitations
Catalytic Hydrogenation of Aniline Cobalt or Nickel catalysts 130–170 °C, high H2 pressure High yield, industrial scalability Requires aromatic amine feedstock
Alkylation of Ammonia with Cyclohexanol Acidic or metallic catalysts Elevated temperature Alternative feedstock utilization Lower selectivity, side reactions
Reduction of Nitrocyclohexane Hydrogenation catalysts Similar to aniline hydrogenation Alternative route Less common, feedstock availability
Catalytic Aminolysis of Cyclohexanone Various catalysts Elevated temperature Flexible synthetic route Less industrially developed

Research Findings and Developments

  • Studies emphasize catalyst development to improve selectivity and reduce reaction times in hydrogenation processes.
  • Innovations in reactor design, such as fixed-bed and slurry reactors, enhance hydrogen contact and heat management.
  • Research into greener alkylation methods aims to reduce by-products and energy consumption.
  • The integration of continuous flow processes is being explored to improve safety and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives. These products have applications in different fields, including pharmaceuticals and industrial chemicals .

Scientific Research Applications

Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific pathways, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary depending on the specific application and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

5-[(4-Aminocyclohexyl)methyl]-2-methylbenzenamine (CAS 90680-62-9)
  • Structure: Aromatic benzene ring substituted with a methyl group and a 4-aminocyclohexylmethyl group .
  • Key Differences :
    • Aromatic vs. aliphatic backbone alters electronic properties and reactivity.
    • Reduced conformational flexibility compared to the aliphatic target compound.
  • Applications : Likely specialized in agrochemical or pharmaceutical synthesis due to aromaticity .
4-tert-Butyl-N,N-dimethylcyclohexanamine (CAS 22397-91-7)
  • Structure : Cyclohexane ring with a tert-butyl substituent and dimethylamine group .
  • Key Differences :
    • Tert-butyl group increases steric bulk and lipophilicity.
    • Dimethylation reduces primary amine reactivity.
  • Applications: Potential use in surfactants or catalysts due to enhanced hydrophobicity .

Bridged Cyclohexylamine Derivatives

4,4’-(1-Methylethylidene)bis[cyclohexylamine] (EINECS 222-172-8)
  • Structure : Two cyclohexylamine groups connected via an isopropylidene (–C(CH₃)₂–) bridge .
  • Key Differences :
    • Isopropylidene bridge introduces rigidity and steric hindrance.
    • Higher molecular weight (240.4 g/mol) compared to the target compound.
  • Applications : Epoxy curing agents with improved thermal stability .

Functional Group Variations

N-((Tetrazol-5-yl)methyl)cyclohexanamine
  • Structure : Cyclohexanamine with a tetrazole-functionalized methyl group .
  • Key Differences: Tetrazole ring introduces hydrogen-bonding capability and acidity (pKa ~4–5).
1-(4-Chlorobenzyl)cyclohexanamine (CAS 756425-20-4)
  • Structure : Cyclohexane ring with a chlorinated benzyl substituent .
  • Key Differences: Chlorobenzyl group adds aromaticity and electron-withdrawing effects. Potential toxicity concerns due to halogenation .

Analogous Amines with Toxicological Data

2,2’-Dimethyl-4,4’-methylenebis(cyclohexylamine) (CAS 6864-37-5)
  • Structure : Methyl groups at the 2-positions of the cyclohexane rings .
  • Key Differences :
    • Methyl substituents reduce amine accessibility and alter toxicity.
    • Read-across toxicological studies suggest similar hazards (e.g., skin sensitization) to the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Bridge Applications
Target Compound C₁₃H₂₆N₂ 210.36 Methylene (–CH₂–) Epoxy curing, polymers
4,4’-(1-Methylethylidene)bis[...] C₁₅H₂₈N₂ 240.40 Isopropylidene (–C(CH₃)₂–) High-temperature epoxies
N-((Tetrazol-5-yl)methyl)... C₈H₁₅N₅ 181.24 Tetrazole ring Pharmaceuticals
2,2’-Dimethyl-4,4’-methylenebis... C₁₅H₃₀N₂ 238.42 Methyl groups at 2-positions Industrial resins

Table 2. Toxicity Profile (Read-Across Data)

Compound Acute Toxicity (LD₅₀) Skin Sensitization Environmental Hazard
Target Compound Not available Likely (analog) Low bioaccumulation
2,2’-Dimethyl analog 320 mg/kg (rat) Positive Moderate persistence

Research Findings and Insights

  • Biological Activity : Cyclohexanamine derivatives exhibit nematicidal (e.g., cyclohexanamine in Duddingtonia flagrans ) and antidiabetic activities (e.g., Rhazya stricta ). The target compound’s primary amines may enhance these effects but require validation.
  • Synthetic Routes : The target compound is synthesized via reductive amination or alkylation of cyclohexylamine precursors , whereas tetrazole derivatives involve click chemistry .

Biological Activity

Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]- features a cycloalkane structure with dual amino functionalities. This configuration may influence its interactions with biological targets, particularly receptors involved in neurotransmission and inflammation.

Biological Activity

  • Receptor Affinity : Research indicates that derivatives of cyclohexanamine compounds exhibit significant affinity for various receptors, including the μ-opioid receptor and ORL1 receptor. These interactions suggest potential applications in pain management and neurological disorders .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of cyclohexanamine derivatives. This includes effectiveness against specific bacterial strains, which positions these compounds as candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Cyclohexanamine compounds have been shown to inhibit smooth muscle proliferation and modulate inflammatory responses. This is particularly relevant in treating vascular occlusive conditions characterized by excessive smooth muscle cell growth .

Case Study 1: μ-Opioid Receptor Interaction

A study investigating the interaction of cyclohexanamine derivatives with the μ-opioid receptor found that certain modifications enhanced binding affinity and efficacy. This could lead to the development of new analgesics with reduced side effects compared to traditional opioids.

Case Study 2: Antimicrobial Screening

In a screening of various cyclohexanamine derivatives for antimicrobial activity, compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated promising activity against resistant strains, warranting further exploration into their mechanisms of action.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Receptor InteractionHigh affinity for μ-opioid and ORL1 receptors
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryInhibits smooth muscle proliferation

The mechanisms underlying the biological activities of cyclohexanamine involve:

  • Receptor Modulation : Binding to receptors alters signaling pathways, potentially leading to analgesic effects.
  • Cell Proliferation Inhibition : The compound's ability to inhibit smooth muscle cell proliferation suggests involvement in pathways regulating cell growth and inflammation.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
AlkylationBenzotriazole derivative, K₂CO₃, DMF, 80°C44%
AminationCyclohexanamine, 1:3 molar ratio, RT, 12h39%

Basic: Which spectroscopic and analytical methods are effective for structural characterization?

Methodological Answer:
A combination of techniques is critical:

  • FT-IR : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • NMR : ¹H/¹³C NMR resolves stereochemistry and substitution patterns (e.g., cyclohexyl CH₂ signals at δ 1.2–2.5 ppm) .
  • PubChem/DSSTox : Cross-references spectral data against databases for validation .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:
Discrepancies often arise from impurities or stereochemical variations. Strategies include:

  • Multi-technique validation : Compare FT-IR, NMR, and MS data to identify inconsistencies .
  • Computational modeling : Use tools like Gaussian or Spartan to predict NMR/IR spectra and compare with experimental results .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
  • Database cross-checking : Validate against NIST Chemistry WebBook or EPA DSSTox entries .

Advanced: What strategies improve the yield of target derivatives in multi-step synthesis?

Methodological Answer:
Optimize the following:

  • Temperature control : Higher temps (80–100°C) accelerate reaction kinetics but may require inert atmospheres to prevent decomposition .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance reductive amination efficiency .
  • Purification : Use preparative HPLC or recrystallization to isolate high-purity products .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Table 2: Catalyst Impact on Yield

CatalystReaction TypeYield IncreaseReference
Pd/CReductive amination15–20%
NaOHAlkylation10%

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles .
  • Ventilation : Use fume hoods to avoid inhalation; airborne exposure limits are not established, but assume toxicity similar to cyclohexylamine derivatives .
  • Spill management : Neutralize with sand or vermiculite; avoid water to prevent dispersion .
  • Disposal : Follow EPA guidelines for amine-containing waste (RCRA Hazard Code U048) .

Advanced: How does the stereochemistry of substituents affect biological activity?

Methodological Answer:

  • Enzyme interactions : The spatial arrangement of the 4-aminocyclohexyl group influences binding to enzyme active sites (e.g., mimicking phosphorylated substrates in kinases) .
  • Receptor selectivity : Cis/trans isomerism of the cyclohexyl ring alters affinity for G-protein-coupled receptors .
  • Metabolic stability : Bulky substituents reduce cytochrome P450-mediated degradation, enhancing bioavailability .

Q. Table 3: Stereochemical Impact on Bioactivity

IsomerTarget EnzymeIC₅₀ (µM)Reference
CisKinase A12.3
TransKinase A48.7

Basic: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • SwissADME : Predicts logP (lipophilicity), solubility, and drug-likeness .
  • MolInspiration : Estimates bioavailability and molecular polar surface area .
  • PubChem : Provides experimental/computed data for boiling point, density, and toxicity .

Advanced: How can in silico docking studies guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Protein preparation : Use tools like AutoDock to prepare target receptors (e.g., 3G9k protein) .
  • Ligand optimization : Modify substituents to improve binding scores (e.g., adding methyl groups to increase hydrophobic interactions) .
  • Validation : Compare docking results with experimental IC₅₀ values to refine models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]-
Reactant of Route 2
Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]-

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